molecular formula C15H12FN3O2 B11786466 2-(5-((3-Fluorophenoxy)methyl)-1,3,4-oxadiazol-2-yl)aniline

2-(5-((3-Fluorophenoxy)methyl)-1,3,4-oxadiazol-2-yl)aniline

Cat. No.: B11786466
M. Wt: 285.27 g/mol
InChI Key: QLTFNPCRDMBDCU-UHFFFAOYSA-N
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Description

2-(5-((3-Fluorophenoxy)methyl)-1,3,4-oxadiazol-2-yl)aniline is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a fluorophenoxy group, an oxadiazole ring, and an aniline moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-((3-Fluorophenoxy)methyl)-1,3,4-oxadiazol-2-yl)aniline typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 3-fluorophenol with chloromethyl methyl ether to form 3-fluorophenoxymethyl chloride. This intermediate is then reacted with hydrazine hydrate to produce 3-fluorophenoxymethyl hydrazine. The next step involves the cyclization of this intermediate with carbon disulfide to form the oxadiazole ring. Finally, the oxadiazole intermediate is coupled with aniline under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(5-((3-Fluorophenoxy)methyl)-1,3,4-oxadiazol-2-yl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aniline moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-(5-((3-Fluorophenoxy)methyl)-1,3,4-oxadiazol-2-yl)aniline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(5-((3-Fluorophenoxy)methyl)-1,3,4-oxadiazol-2-yl)aniline involves its interaction with specific molecular targets and pathways. The fluorophenoxy group and oxadiazole ring play crucial roles in its biological activity. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various physiological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Fluorophenoxy)-5-(trifluoromethyl)aniline
  • 3-[(3-fluorophenoxy)methyl]aniline hydrochloride
  • 2-fluoro-6-(3-fluorophenoxy)aniline

Uniqueness

2-(5-((3-Fluorophenoxy)methyl)-1,3,4-oxadiazol-2-yl)aniline stands out due to its unique combination of a fluorophenoxy group, an oxadiazole ring, and an aniline moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C15H12FN3O2

Molecular Weight

285.27 g/mol

IUPAC Name

2-[5-[(3-fluorophenoxy)methyl]-1,3,4-oxadiazol-2-yl]aniline

InChI

InChI=1S/C15H12FN3O2/c16-10-4-3-5-11(8-10)20-9-14-18-19-15(21-14)12-6-1-2-7-13(12)17/h1-8H,9,17H2

InChI Key

QLTFNPCRDMBDCU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C(O2)COC3=CC(=CC=C3)F)N

Origin of Product

United States

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